Cyclopamine

Catalog No.
S548739
CAS No.
4449-51-8
M.F
C27H41NO2
M. Wt
411.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopamine

CAS Number

4449-51-8

Product Name

Cyclopamine

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol

Molecular Formula

C27H41NO2

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1

InChI Key

QASFUMOKHFSJGL-LAFRSMQTSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

solubility

Soluble in DMSO, not in water

Synonyms

HSDB-3505; HSDB 3505; HSDB-3505; Cyclopamine; 11-Deoxojervine.

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1

The exact mass of the compound Cyclopamine is 411.31373 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 734950. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Veratrum Alkaloids - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Hedgehog Signaling in Lung Cancer Cells

Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer research.

Summary of the Application: Cyclopamine tartrate, an inhibitor of Hedgehog (Hh) signaling, has been found to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells .

Methods of Application or Experimental Procedures: The effect of Cyclopamine tartrate on oxygen consumption and proliferation of non-small-cell lung cancer (NSCLC) cell lines was quantified using an Oxygraph system and live cell counting, respectively . Apoptosis was detected using Annexin V and Propidium Iodide staining .

Results or Outcomes: Cyclopamine tartrate caused a substantial decrease in oxygen consumption in a number of NSCLC cell lines, suppressed NSCLC cell proliferation, and induced apoptosis . It also increased ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .

Interaction of Hedgehog and mTor Signalling in the Liver

Specific Scientific Field: This application is in the field of Hepatology, specifically liver metabolism research.

Summary of the Application: Cyclopamine has been found to influence mTOR signalling, therefore repressing oxidative phosphorylation and autophagy .

Methods of Application or Experimental Procedures: A transgenic mouse model, which allows hepatocyte-specific deletion of the Hh pathway, was used along with in vitro studies to reveal interactions between Hh and mTOR signalling .

Results or Outcomes: The conditional Hh knockout reduced mitochondrial adenosine triphosphate (ATP) production in primary hepatocytes from female mice and inhibited autophagy in hepatocytes from both sexes . Furthermore, in vitro studies showed a synergistic effect of cyclopamine and rapamycin on the inhibition of mTor signalling and oxidative respiration in primary hepatocytes from male and female C57BL/6N mice .

Inhibition of Hedgehog Signaling in Prostate Cancer

Specific Scientific Field: This application is in the field of Oncology, specifically Prostate Cancer research.

Summary of the Application: Cyclopamine has been found to inhibit the Hedgehog signaling pathway, which is associated with the development of many cancers including prostate cancer .

Methods of Application or Experimental Procedures: The effect of Cyclopamine on prostate cancer cells was studied using various in vitro and in vivo models .

Results or Outcomes: Cyclopamine was found to interfere with the growth and proliferation of prostate cancer cells, thereby demonstrating its potential as a therapeutic agent for prostate cancer .

Inhibition of Smo-dependent Differentiation

Specific Scientific Field: This application is in the field of Cell Biology, specifically cellular differentiation.

Summary of the Application: Cyclopamine and its derivatives have been found to inhibit the Smo-dependent differentiation of C3H10T1/2 cells .

Methods of Application or Experimental Procedures: The effect of Cyclopamine and its derivatives on the differentiation of C3H10T1/2 cells was studied using various in vitro models .

Results or Outcomes: Cyclopamine and its derivatives were found to be much more active than Cyclopamine alone in inhibiting Smo-dependent differentiation . This suggests that Cyclopamine and its derivatives could be used to control cellular differentiation in various therapeutic applications .

Reversion of Doxorubicin Resistance in Breast Cancer

Specific Scientific Field: This application is in the field of Oncology, specifically Breast Cancer research.

Summary of the Application: Isocyclopamine, a novel synthetic derivative of Cyclopamine, has been found to revert doxorubicin resistance in MCF-7/ADR cells by increasing intracellular doxorubicin accumulation and downregulating breast cancer stem-like cells .

Methods of Application or Experimental Procedures: The effect of Isocyclopamine on the resistance of MCF-7/ADR cells to doxorubicin was studied using various in vitro models .

Results or Outcomes: Isocyclopamine was found to increase the intracellular accumulation of doxorubicin in MCF-7/ADR cells and downregulate the cancer stem-like cells, thereby reversing the resistance of these cells to doxorubicin .

Attenuation of Hedgehog Signaling Pathway

Specific Scientific Field: This application is in the field of Cell Biology, specifically cellular signaling.

Summary of the Application: Cyclopamine is a naturally occurring steroidal alkaloid that attenuates the Hedgehog signaling pathway by inhibiting the Smoothened receptor . The Hedgehog pathway plays an important role in many human cancers.

Methods of Application or Experimental Procedures: The effect of Cyclopamine on the Hedgehog signaling pathway was studied using various in vitro and in vivo models .

Results or Outcomes: Cyclopamine was found to inhibit the Smoothened receptor, thereby attenuating the Hedgehog signaling pathway . This suggests that Cyclopamine could be used to control cellular signaling in various therapeutic applications .

Cyclopamine is a naturally occurring compound classified as a steroidal alkaloid, specifically a member of the jervine family. It is predominantly isolated from the plant Veratrum californicum, commonly known as the corn lily. Cyclopamine is recognized for its teratogenic properties, particularly its ability to induce congenital malformations in various animal species, including lambs. The compound's chemical formula is C27H41NO2, and it has been extensively studied for its role in inhibiting the Hedgehog signaling pathway, which is crucial for various developmental processes in vertebrates .

Cyclopamine acts as a specific inhibitor of the Hedgehog (Hh) signaling pathway [, ]. This pathway plays a critical role in embryonic development and tissue patterning []. Cyclopamine binds to the Smoothened (Smo) receptor, a key component of the Hh pathway, preventing its downstream signaling and thereby affecting cell growth, differentiation, and survival [, ].

Studies have shown that cyclopamine can inhibit the proliferation of various cancer cell lines that rely on the Hh pathway for their growth []. This makes cyclopamine a potential candidate for cancer therapy, although its limitations, such as poor water solubility and stability, need to be addressed.

Cyclopamine is a teratogen, meaning it can cause birth defects []. Pregnant women and those planning to become pregnant should avoid exposure to cyclopamine or Veratrum californicum.

Cyclopamine functions primarily as an inhibitor of the Hedgehog signaling pathway by binding to the Smoothened (Smo) receptor. This interaction leads to a conformational change in the Smo protein, effectively blocking downstream signaling that is essential for cell proliferation and differentiation. The inhibition of this pathway has significant implications in developmental biology and cancer research, as aberrations in Hedgehog signaling are associated with various malignancies .

The chemical structure of cyclopamine allows it to undergo several

Cyclopamine's primary biological activity is its ability to inhibit the Hedgehog signaling pathway. This inhibition has been linked to the prevention of certain types of cancers, including basal cell carcinoma and medulloblastoma. In experimental models, cyclopamine has demonstrated anti-tumor effects by inducing apoptosis in cancer cells that rely on Hedgehog signaling for growth and survival . Additionally, due to its teratogenic effects, cyclopamine has been studied for its impact on embryonic development, particularly concerning limb and organ formation .

The synthesis of cyclopamine can be achieved through various methods, including:

  • Natural Extraction: Isolating cyclopamine from Veratrum californicum using solvent extraction techniques.
  • Total Synthesis: Several synthetic routes have been developed that involve multiple steps to construct the complex structure of cyclopamine from simpler precursors. For instance, recent studies have reported a 15-step total synthesis with high enantioselectivity and yield .
  • Semi-synthesis: Modifying simpler alkaloids derived from natural sources to produce cyclopamine analogs.

These methods highlight the compound's structural complexity and the challenges associated with its synthesis.

Cyclopamine has several notable applications:

  • Cancer Research: Its role as a Hedgehog pathway inhibitor makes it a candidate for developing anti-cancer therapies.
  • Developmental Biology: Cyclopamine is used in studies exploring embryonic development and teratogenesis.
  • Pharmaceutical Development: Derivatives of cyclopamine are being investigated for their potential as therapeutic agents targeting various diseases linked to Hedgehog signaling dysregulation .

Studies investigating cyclopamine's interactions focus primarily on its binding affinity to the Smoothened receptor within the Hedgehog signaling pathway. Research indicates that cyclopamine effectively competes with natural ligands for binding sites on Smo, leading to downstream signaling inhibition. This mechanism has been explored in various cellular models to understand better how cyclopamine can modulate cell behavior and potentially serve as a therapeutic agent against cancers reliant on this pathway .

Several compounds share structural or functional similarities with cyclopamine, including:

  • Veratramine: Another alkaloid from Veratrum species; it shares structural features but exhibits different biological activities.
  • Jervine: A precursor alkaloid that also inhibits Hedgehog signaling but may have distinct pharmacological profiles.
  • Ibandronate: A bisphosphonate used in osteoporosis treatment; while not an alkaloid, it interacts with similar biological pathways related to bone metabolism.

Comparison Table

CompoundTypeBiological ActivityStructural Similarity
CyclopamineSteroidal AlkaloidHedgehog signaling inhibitorHigh
VeratramineSteroidal AlkaloidLess potent Hedgehog inhibitorModerate
JervineSteroidal AlkaloidInhibits Hedgehog but different effectsHigh
IbandronateBisphosphonateAlters bone metabolismLow

Cyclopamine stands out due to its potent inhibition of the Hedgehog signaling pathway and significant implications in both developmental biology and oncology research .

Veratrum californicum (Corn Lily) Characteristics

Veratrum californicum, commonly known as California corn lily, California false hellebore, or white false hellebore, serves as the primary natural source of cyclopamine [3] [4]. This robust herbaceous perennial exhibits distinctive morphological characteristics that facilitate its identification in natural habitats. The plant develops solitary, unbranched stems reaching heights of 1 to 2.5 meters, arising from thick, dark brown to black rhizomes [4] [5] [6].

The vegetative structure of Veratrum californicum displays several notable features. The numerous alternate leaves are broadly elliptic to ovate, measuring 20 to 40 centimeters in length and 15 to 25 centimeters in width [7]. These leaves exhibit deep parallel veining patterns and clasp the stem at their base, creating a characteristic cornstalk-like appearance that gives the plant its common name [8] [9]. The foliage is typically glabrous below, with the stem becoming densely short-hairy toward the upper portions [6].

The inflorescence represents one of the most distinctive features of Veratrum californicum. The plant produces dense paniculate flower clusters measuring 30 to 70 centimeters in length, with spreading to stiffly erect branches [7]. Individual flowers are small, featuring six creamy white to greenish white tepals that are lanceolate to elliptic or oblong-ovate in shape, measuring 8 to 17 millimeters in length [7]. Each flower contains six stamens and a three-branched pistil, with the tepals displaying characteristic green markings at their base [6].

Veratrum californicum exhibits mast seeding behavior, with populations blooming and producing seeds infrequently in most years, but occasionally synchronizing heavy blooming and seed production across entire populations [4]. The typical flowering period occurs during midsummer, extending from July through August, depending on elevation and local climatic conditions [4] [9].

The root system of Veratrum californicum consists of thick rhizomes accompanied by numerous smaller roots, representing the primary site of cyclopamine accumulation [3] [10]. These underground storage organs serve as the main source for commercial cyclopamine extraction, with concentrations varying significantly between different plant parts and seasonal collection times [10] [11].

Geographical Distribution

Veratrum californicum demonstrates a broad geographical distribution across western North America, extending from northern regions to southern territories and spanning considerable elevation gradients [12] [5]. The species ranges from western Washington state in the north to southern California and extends eastward to Idaho and Montana, continuing south through the Rocky Mountains to Mexico [12] [7].

RegionElevation Range (feet)Habitat TypeGrowing Season
Western North America3,200 - 11,000Mountain meadows, streambanksJuly - August
Washington State3,200 - 8,000Wet meadows, subalpine zonesJuly - August
Oregon3,200 - 9,000Moist meadows, forest openingsJuly - August
Idaho4,000 - 9,500High mountain meadowsJuly - August
Montana4,000 - 9,000Wet montane meadowsJuly - August
Utah5,000 - 10,000Subalpine meadowsJuly - August
Colorado8,000 - 11,800Montane, subalpine meadowsJuly - August
Wyoming6,000 - 10,000Mountain meadowsJuly - August
CaliforniaNear sea level - 11,000High mountain meadows, coastalMid-summer to August
Nevada4,000 - 9,000Mountain meadowsJuly - August
Arizona7,000 - 10,000Montane forestsJuly - August
New Mexico8,000 - 11,800High-elevation meadowsJuly - August

The ecological preferences of Veratrum californicum reflect its adaptation to specific moisture and temperature regimes. The species demonstrates a strong preference for moist, sandy loam soils and typically occurs in subalpine meadows, wet mountain meadows, streambanks, and forest clearings [13] [8] [5]. Plants frequently establish dense colonies in areas with consistent moisture availability, often near streams or in wet meadows where snow accumulation provides sustained water sources throughout the growing season [8] [14].

Elevation represents a critical factor in the distribution of Veratrum californicum, with populations occurring from near sea level in coastal California to elevations exceeding 11,000 feet in high mountain environments [4] [9]. The species shows particular abundance in montane and subalpine zones, where it benefits from the combination of adequate moisture, moderate temperatures, and specific soil conditions that support optimal growth and alkaloid production [13] [6].

The latitudinal and altitudinal distribution patterns of Veratrum californicum reflect the species' adaptation to temperate mountain climates. Northern populations typically occur at lower elevations, while southern populations are found at progressively higher elevations, demonstrating the species' requirement for specific temperature and moisture regimes that vary with geographic location [5] [7].

Biosynthesis in Plant Organisms

Biosynthetic Pathways

The biosynthesis of cyclopamine in Veratrum californicum represents a complex metabolic pathway that begins with the common sterol precursor cholesterol and proceeds through a series of enzymatic transformations [10] [15]. Research has elucidated the early stages of this pathway, revealing the involvement of multiple cytochrome P450 monooxygenases and a specialized transaminase that collectively produce verazine, a key precursor to cyclopamine [10].

The initial transformation in cyclopamine biosynthesis involves the hydroxylation of cholesterol at the carbon-22 position, catalyzed by the cytochrome P450 enzyme CYP90B27 [10]. This cholesterol 22-hydroxylase specifically produces 22(R)-hydroxycholesterol, establishing the stereochemical foundation for subsequent enzymatic modifications [10]. The enzyme demonstrates substrate specificity for cholesterol and related sterols, but cannot accept 24-methylsterols such as campesterol, indicating its specialized role in steroidal alkaloid rather than brassinosteroid biosynthesis [10].

StepEnzymeSubstrateProductEnzyme FamilyCo-substrate/Cofactor
1Cholesterol 22-hydroxylase (CYP90B27)Cholesterol22(R)-hydroxycholesterolCytochrome P450NADPH, O₂
222-Hydroxycholesterol 26-hydroxylase/oxidase (CYP94N1)22(R)-hydroxycholesterol22,26-dihydroxycholesterolCytochrome P450NADPH, O₂
322-Hydroxycholesterol 26-hydroxylase/oxidase (CYP94N1)22,26-dihydroxycholesterol22-hydroxycholesterol-26-alCytochrome P450NADPH, O₂
422-Hydroxycholesterol-26-al transaminase (GABAT1)22-hydroxycholesterol-26-al22-hydroxy-26-aminocholesterolγ-aminobutyrate transaminaseGABA (γ-aminobutyric acid)
522-Hydroxy-26-aminocholesterol 22-oxidase (CYP90G1)22-hydroxy-26-aminocholesterol22-keto-26-aminocholesterolCytochrome P450NADPH, O₂
6Spontaneous cyclization22-keto-26-aminocholesterolVerazineChemical reactionNone required

The second enzymatic step involves CYP94N1, a multifunctional cytochrome P450 that performs both hydroxylation and oxidation reactions [10]. This enzyme first hydroxylates 22(R)-hydroxycholesterol at the carbon-26 position to form 22,26-dihydroxycholesterol, then oxidizes the newly formed hydroxyl group to create the highly reactive aldehyde intermediate 22-hydroxycholesterol-26-al [10]. The dual functionality of CYP94N1 represents a unique feature in plant secondary metabolism, where a single enzyme catalyzes sequential oxidative modifications of the same substrate [10].

The incorporation of nitrogen into the developing alkaloid structure occurs through the action of GABAT1, a specialized γ-aminobutyrate transaminase [10]. This enzyme utilizes γ-aminobutyric acid (GABA) as the amino group donor to convert 22-hydroxycholesterol-26-al to 22-hydroxy-26-aminocholesterol [10]. The specificity of GABAT1 for GABA, rather than other potential amino donors such as L-arginine or L-glutamine, distinguishes this pathway from other steroid alkaloid biosynthetic routes and establishes the source of the nitrogen atom in the final alkaloid structure [10].

The fourth enzymatic transformation involves CYP90G1, which oxidizes the 22-hydroxyl group of 22-hydroxy-26-aminocholesterol to form a ketone [10]. This oxidation reaction produces the unstable intermediate 22-keto-26-aminocholesterol, which spontaneously undergoes intramolecular cyclization to form verazine, completing the characterized portion of the cyclopamine biosynthetic pathway [10].

The biosynthetic pathway from cholesterol to verazine represents only the initial stages of cyclopamine formation. The subsequent enzymatic steps that convert verazine to cyclopamine remain incompletely characterized, although comparative transcriptomic analyses have identified additional cytochrome P450 candidates that may participate in these later transformations [16] [17].

Gene Expression Patterns in Cyclopamine Production

The regulation of cyclopamine biosynthesis in Veratrum californicum involves complex patterns of gene expression that correlate with both tissue-specific accumulation patterns and developmental stages [10] [16]. Transcriptomic analyses using RNA sequencing technology have revealed significant insights into the spatial and temporal control of alkaloid production in this species [10] [16].

Pattern-matching algorithms, such as Haystack, have been employed to identify genes whose expression profiles correlate with cyclopamine accumulation patterns across different plant tissues [10]. This approach identified over 3,000 contigs that exhibit expression patterns consistent with a role in cyclopamine biosynthesis, providing a substantial dataset for further functional characterization [10].

The expression of characterized biosynthetic genes demonstrates clear tissue-specific patterns that align with the known sites of cyclopamine accumulation [10]. Genes encoding the cytochrome P450 enzymes CYP90B27, CYP94N1, and CYP90G1, along with the transaminase GABAT1, all show highest expression levels in underground organs, particularly in roots, bulbs, and spring rhizomes [10] [16].

Comparative transcriptomic studies across multiple Veratrum species have revealed conserved expression patterns for core biosynthetic genes [16] [17]. These analyses demonstrate that while different Veratrum species may produce distinct alkaloid profiles, the fundamental regulatory mechanisms controlling steroid alkaloid biosynthesis appear to be largely conserved across the genus [16] [17].

The identification of transcription factors that may regulate cyclopamine biosynthesis has emerged from comparative transcriptomic analyses [16] [17]. Members of the AP2/ERF, bHLH, and other transcription factor families show expression patterns that correlate with alkaloid accumulation, suggesting their potential roles in coordinating the expression of biosynthetic genes [16] [17].

CYP FamilyRepresentative EnzymePrimary FunctionExpression PatternPathway Position
CYP90BCYP90B27C-22 hydroxylationRoot > Rhizome > BulbEarly (Step 1)
CYP94NCYP94N1C-26 hydroxylation/oxidationRoot > Rhizome > BulbEarly (Steps 2-3)
CYP90GCYP90G1C-22 oxidationRoot > Rhizome > BulbEarly (Step 5)
CYP76ACYP76A2Unknown (proposed late-stage)Root-specificLate-stage (proposed)
CYP76BCYP76B6Unknown (proposed late-stage)Root-specificLate-stage (proposed)
CYP76AHCYP76AH1Unknown (proposed late-stage)Root-specificLate-stage (proposed)

The temporal regulation of gene expression during plant development shows significant correlation with alkaloid accumulation patterns [10]. Spring rhizomes display high levels of biosynthetic gene expression, consistent with active alkaloid production during the early growing season [10]. In contrast, fall rhizomes show reduced gene expression but maintain high cyclopamine levels, suggesting a shift from active biosynthesis to alkaloid storage and accumulation [10].

Tissue-Specific Accumulation

The accumulation of cyclopamine in Veratrum californicum exhibits pronounced tissue-specific patterns that reflect both the sites of biosynthetic activity and the plant's strategy for alkaloid storage [10] [11]. Liquid chromatography-mass spectrometry analyses have revealed that underground organs accumulate cyclopamine at levels approximately 20 times higher than aerial plant parts [10].

Tissue TypeCyclopamine Accumulation (Relative)Gene Expression LevelBiosynthetic ActivityAccumulation Pattern
Fall rhizomeHighestModerateStorage/accumulation20x higher than aerial organs
Spring rhizomeHighHighActive biosynthesis20x higher than aerial organs
RootModerateHighestPrimary biosynthesis site20x higher than aerial organs
BulbLowHighActive biosynthesis20x higher than aerial organs
LeafVery lowLowMinimalBaseline level
ShootVery lowLowMinimalBaseline level
FlowerVery lowLowMinimalBaseline level

Rhizomes represent the primary site of cyclopamine accumulation, with fall rhizomes containing the highest concentrations of the alkaloid [10]. This pattern suggests that cyclopamine produced during the active growing season is transported to and stored in rhizome tissues, where it accumulates over time [10]. The higher alkaloid content in fall compared to spring rhizomes indicates continued accumulation throughout the growing season [10].

Root tissues serve as the primary site of biosynthetic gene expression and enzymatic activity [10] [16]. The correlation between high gene expression levels and moderate cyclopamine accumulation in roots suggests that these tissues function as the main production centers for the alkaloid, with subsequent transport to storage organs [10]. The presence of biosynthetic intermediates such as 22-hydroxy-26-aminocholesterol, 22-keto-26-hydroxycholesterol, and verazine in root tissues supports this interpretation [10].

Bulb tissues display an intermediate pattern, with significant biosynthetic gene expression and moderate alkaloid accumulation [10]. This suggests that bulbs may serve as both production and storage sites, contributing to the overall alkaloid content of the plant while maintaining capacity for local biosynthesis [10].

The stark contrast between underground and aerial organ alkaloid content reflects the plant's defensive strategy and metabolic organization [10] [18]. The concentration of cyclopamine in underground organs, which are less likely to be consumed by herbivores under normal circumstances, may represent an evolutionary adaptation that balances chemical defense with metabolic efficiency [18].

Seasonal variation in tissue-specific accumulation patterns provides additional insights into the temporal regulation of cyclopamine production and storage [10]. The observed increase in rhizome alkaloid content from spring to fall correlates with the plant's annual growth cycle and suggests that alkaloid accumulation continues throughout the growing season, with peak concentrations achieved prior to winter dormancy [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

411.313729551 g/mol

Monoisotopic Mass

411.313729551 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZH658AJ192

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (90.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (93.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Plants have and continue to provide medicine with an abundance of pharmacologically interesting and useful chemicals. In recent years, cyclopamine, a steroidal alkaloid isolated from Veratrum californicum, has been instrumental in dissecting the sonic hedgehog pathway. This brief report outlines cyclopamine's discovery with discussion of its potential application to clinical dermatology.

Mechanism of Action

A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.

Pictograms

Health Hazard

Health Hazard

Other CAS

4449-51-8

Metabolism Metabolites

Conversion to teratogen of cyclopamine by rumen microorganisms is not essential. Indeed, ruminant sheep and non-ruminant rabbits were about equally susceptible to cyclopamine on a body weight basis.

Wikipedia

Cyclopamine

General Manufacturing Information

11-Deoxojervine is a precursor for the biosynthesis of jervine in Veratrum grandiflorum.

Dates

Last modified: 08-15-2023
1: Gould A, Missailidis S. Targeting the hedgehog pathway: the development of cyclopamine and the development of anti-cancer drugs targeting the hedgehog pathway. Mini Rev Med Chem. 2011 Mar;11(3):200-13. Review. PubMed PMID: 21222574.
2: Heretsch P, Tzagkaroulaki L, Giannis A. Cyclopamine and hedgehog signaling: chemistry, biology, medical perspectives. Angew Chem Int Ed Engl. 2010 May 3;49(20):3418-27. Review. PubMed PMID: 20429080.
3: Bar EE, Stearns D. New developments in medulloblastoma treatment: the potential of a cyclopamine-lovastatin combination. Expert Opin Investig Drugs. 2008 Feb;17(2):185-95. Review. PubMed PMID: 18230052.
4: Meth MJ, Weinberg JM. Cyclopamine: inhibiting hedgehog in the treatment of psoriasis. Cutis. 2006 Sep;78(3):185-8. Review. PubMed PMID: 17036662.
5: Miller SJ, Yu TC. Cyclopamine as a potential therapeutic agent for treatment of tumors related to hedgehog pathway mutations. Dermatol Surg. 2002 Feb;28(2):187. Review. PubMed PMID: 11860435.
6: Gaffield W, Incardona JP, Kapur RP, Roelink H. A looking glass perspective: thalidomide and cyclopamine. Cell Mol Biol (Noisy-le-grand). 1999 Jul;45(5):579-88. Review. PubMed PMID: 10512190.

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